molecular formula C13H13ClN2 B12855645 2-Chloro-4-isopropyl-6-phenylpyrimidine

2-Chloro-4-isopropyl-6-phenylpyrimidine

Cat. No.: B12855645
M. Wt: 232.71 g/mol
InChI Key: NOUWTTHBARZHCY-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-6-phenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, isopropylamine, and phenylboronic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100°C).

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-6-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, with bases such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-4-isopropyl-6-phenylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-phenylpyrimidine
  • 2-Chloro-4-ethyl-6-phenylpyrimidine
  • 2-Chloro-4-isopropyl-6-methylpyrimidine

Uniqueness

2-Chloro-4-isopropyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at position 4 and the phenyl group at position 6 can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

2-chloro-4-phenyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C13H13ClN2/c1-9(2)11-8-12(16-13(14)15-11)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

NOUWTTHBARZHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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